molecular formula C5H11NO2S B140023 L-Methionine-methyl-D3 CAS No. 13010-53-2

L-Methionine-methyl-D3

Cat. No.: B140023
CAS No.: 13010-53-2
M. Wt: 152.23 g/mol
InChI Key: FFEARJCKVFRZRR-OSIBIXDNSA-N
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Mechanism of Action

Target of Action

L-Methionine-methyl-D3, also known as L-Methionine-d3, is a deuterium-labeled form of L-Methionine . The primary target of this compound is the enzyme methionine adenosyltransferase 2A (MAT2A) . MAT2A is responsible for the catabolism of L-Methionine, yielding the universal methyl donor S-adenosyl-L-methionine (SAM) .

Mode of Action

L-Methionine-d3 interacts with its target, MAT2A, by serving as a substrate for the enzyme . The enzyme catabolizes L-Methionine-d3, leading to the production of SAM . This interaction results in changes in the methylation processes within the cell, as SAM is a universal methyl donor involved in numerous cellular methylation reactions .

Biochemical Pathways

The compound affects the methionine metabolism pathway . It is involved in the synthesis and recycling of the amino acid methionine and its derivative, SAM . This cycle serves as a hub for various metabolic pathways, influencing cellular processes ranging from protein synthesis to DNA methylation . Methionine also contributes to the maintenance of cellular redox status by providing homocysteine as a substrate for the transsulfuration pathway, which ultimately produces the antioxidant glutathione (GSH) .

Pharmacokinetics

It is known that deuterium substitution can potentially affect the pharmacokinetic and metabolic profiles of drugs

Result of Action

The action of L-Methionine-d3 leads to the production of SAM, a universal methyl donor . This results in various molecular and cellular effects, including roles in purine and pyrimidine synthesis, polyamine synthesis, and glutathione production . It also has implications in various metabolic diseases and aging .

Preparation Methods

Synthetic Routes and Reaction Conditions

L-Methionine-d3 is synthesized by incorporating deuterium, a stable isotope of hydrogen, into the L-Methionine molecule. The deuterium atoms replace the hydrogen atoms in the methyl group of L-Methionine. This process typically involves the use of deuterated reagents and solvents under controlled conditions to ensure the selective incorporation of deuterium .

Industrial Production Methods

Industrial production of L-Methionine-d3 involves microbial fermentation using genetically engineered Escherichia coli. The fermentation process is optimized by adjusting the medium composition and fermentation conditions, such as pH, temperature, and agitation rate. This method allows for the large-scale production of L-Methionine-d3 with high purity and yield .

Chemical Reactions Analysis

Types of Reactions

L-Methionine-d3 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation and reducing agents like dithiothreitol for reduction. The reactions are typically carried out under mild conditions to preserve the integrity of the deuterium-labeled compound .

Major Products Formed

The major products formed from these reactions include methionine sulfoxide, methionine sulfone, and the original L-Methionine-d3 after reduction .

Properties

IUPAC Name

(2S)-2-amino-4-(trideuteriomethylsulfanyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H11NO2S/c1-9-3-2-4(6)5(7)8/h4H,2-3,6H2,1H3,(H,7,8)/t4-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFEARJCKVFRZRR-OSIBIXDNSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSCCC(C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])SCC[C@@H](C(=O)O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H11NO2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90574088
Record name L-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

152.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

13010-53-2
Record name L-(~2~H_3_)Methionine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90574088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

686 l per hour of an aqueous solution with 83.6 kg of potassium D,L-methioninate (hydrolysis solution of 5-(2-methylmercaptoethyl)-hydantoin) with additionally 39.77 kg of recycled methionine and potassium compounds are fed in continuously at the top of a stirred reactor 10 with a capacity of 340 l. At the same time, carbon dioxide is fed in at the bottom of the reactor so that a pressure of 2-3 bar is carried in the reactor. Similarly, 0.38 kg per hour of defoaming agent are fed into the reactor in the form of an aqueous emulsion; this quantity corresponds to approximately 3940 ppm of defoaming agent per kilogram of total methionine. The reaction temperature is kept at 25° C. In order to keep a constant level in the reactor, quantities of reaction solution corresponding to the inflow are removed from the lower part of the reactor. The suspension removed is filtered, 66.5 kg per hour of solid D,L-methionine (calculated as dry substance) being obtained, and the mother liquor with a residual content of 39.77 kg of D,L-methionine can be recycled to the hydantoin hydrolysis stage as saponification agent. The yield is quantitative.
Name
potassium D,L-methioninate
Quantity
83.6 kg
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reactant
Reaction Step One
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39.77 kg
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reactant
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0 (± 1) mol
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reactant
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0 (± 1) mol
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does L-Methionine-methyl-D3 help researchers study biological methylation reactions?

A: this compound serves as a valuable tracer in studying methylation reactions. As a derivative of L-Methionine, a common methyl donor in biological systems, it carries three deuterium atoms (D3) on its methyl group. When this compound is introduced into a biological system, enzymes involved in methylation may utilize it, leading to the incorporation of the deuterium-labeled methyl group into the product molecules. This incorporation allows researchers to track the fate of the methyl group and deduce the mechanisms of various methylation pathways. [, , , , , ]

Q2: Can you provide specific examples of how this compound has been used to elucidate biosynthetic pathways?

A: this compound has played a crucial role in unraveling the biosynthesis of cyclopropane fatty acids in Lactobacillus plantarum [, ]. Researchers demonstrated that the deuterium label from this compound was incorporated exclusively at the methylene group of the cyclopropane ring, confirming its role as the methyl donor in this pathway. Moreover, manipulating the pH during these experiments revealed a pH-dependent deuterium exchange, offering insights into the mechanism of cyclopropane fatty acid biosynthesis. [, ]

Q3: What analytical techniques are employed to detect and quantify this compound and its metabolites?

A: Gas chromatography-mass spectrometry (GC-MS) is a key technique used to analyze this compound and its labeled metabolites. For instance, in the study on arsenic biomethylation, a specialized hydride generation-gas chromatography-mass spectrometry (HG-GC-MS) system enabled researchers to definitively prove the incorporation of the CD3 label from this compound into the produced arsenicals. [] This technique allows for the separation and identification of different arsenic species based on their mass-to-charge ratios, providing valuable insights into the metabolic fate of arsenic in the presence of this compound.

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